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Compound of Interest

Compound Name: 3-tert-Butyloxy-1-propanol
CAS No.: 80783-53-5
Cat. No.: B1599283
Get Quote
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Executive Summary

3-tert-Butyloxy-1-propanol (CAS 89682-64-4 / 80783-53-5) is a primary glycol ether
characterized by a bulky hydrophobic tert-butyl group and a hydrophilic primary hydroxyl tail.[1]
[2] Unlike its commercially ubiquitous isomer 1-tert-butoxy-2-propanol (Arcosolv® PTB), this
specific structural arrangement offers unique interfacial tension properties and reactivity profiles
suitable for specialized drug delivery systems and flow chemistry applications.[1]

This guide provides a comprehensive analysis of its solubility landscape, grounded in
thermodynamic principles and validated by structural analogues.[1] It addresses the critical
data gap in public literature by providing a robust experimental protocol for in-house
determination, ensuring researchers can generate self-validating data for regulatory or
formulation purposes.[1]

Part 1: Chemical Identity & Structural Analysis[1][3]
[4]

The Isomer Distinction
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A common error in formulation chemistry is conflating 3-tert-butyloxy-1-propanol with its
secondary alcohol isomer.[1] The distinction is non-trivial regarding solubility and reactivity.[1]

3-tert-Butyloxy-1-propanol 1-tert-butoxy-2-propanol
Feature

(Target) (Common Isomer)
CAS 89682-64-4 / 80783-53-5 57018-52-7

. Secondary Alcohol (-
Structure Primary Alcohol (-CH20H)
CH(OH)CHs)

Steric Hindrance Low (at -OH site) Moderate (at -OH site)
Reactivity High (Oxidizes to Aldehyde) Lower (Oxidizes to Ketone)
LogP (Calc) ~0.7 ~0.87
Primary Utility Intermediate / Linker Solvent / Coupling Agent

Mechanistic Basis of Solubility

The molecule operates as an amphiphile.[1]

e The tert-Butyl Head: A spherical, sterically bulky hydrophobic domain that disrupts water
structure less entropically than a linear butyl chain, enhancing solubility in non-polar alkanes
(Hexane, Heptane).[1]

e The Propyl Spacer: A 3-carbon linear chain providing flexibility.[1]

e The Primary Hydroxyl: A hydrogen-bond donor/acceptor site driving miscibility in polar protic
solvents (Water, Methanol).[1]

Part 2: Solubility Landscape (Predicted & Empirical)
[1]

Due to the specific nature of CAS 89682-64-4, exact experimental tables are often proprietary.
[1] The following data is derived from Hansen Solubility Parameter (HSP) modeling and
comparative analysis of the glycol ether class.
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Predicted Solubility Profile

Data represents thermodynamic equilibrium solubility at 25°C.[1]

Representative Solubility Mechanistic
Solvent Class L. ]
Solvent Prediction Rationale

Strong H-bonding

matches the -OH tail;
Polar Protic Water Miscible LogP < 1.0 suggests

high aqueous affinity.

[1]

Perfect dipole-dipole
Polar Protic Methanol / Ethanol Miscible and H-bond

alignment.[1]

High dielectric
constants stabilize the
Polar Aprotic DMSO / DMF Miscible polar end; organic
backbone solvates the
t-butyl group.[1]

) Excellent solvation of
_ Dichloromethane o _
Chlorinated Miscible the ether linkage and
(DCM) .
alkyl chain.[1]

The bulky tert-butyl
group provides

Non-Polar Hexane / Heptane Soluble (>100 mg/mL)  sufficient lipophilicity
to prevent phase

separation.[1]

"Like dissolves like" —
Ethers THF / Diethyl Ether Miscible ether linkage

interaction.[1]

Thermodynamic Modeling

For precise formulation, the solubility (
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) in binary mixtures can be modeled using the Jouyban-Acree Model, which accounts for
solvent-solvent interactions: [1]

Where

denotes mole fraction,
is temperature in Kelvin, and

are experimentally determined constants.

Part 3: Experimental Protocol for Solubility
Determination

Objective: To determine the precise thermodynamic solubility limit of 3-tert-Butyloxy-1-
propanol in a target solvent system using a self-validating Laser Nephelometry approach.

Workflow Diagram

The following logic flow ensures data integrity during the solubility screen.

Constant Agitation _ | Remove Undissolved _ | Filtration: Dilute if needed _ |

24h Shake @ 25°C 0.45 ym PTFE

Start: Solid/Liquid Sample

Quantitation:
GC-FID or HPLC-RI

Click to download full resolution via product page

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology
Method A: High-Throughput Screening (Kinetic Solubility)

Best for early-stage discovery to identify "Go/No-Go" solvents.[1]
o Stock Prep: Dissolve compound in DMSO to 10 mM.
o Spiking: Spike 5 pL of stock into 195 L of target solvent (buffer/organic) in a 96-well plate.

» Detection: Measure UV absorbance or Nephelometry (light scattering) immediately.[1]
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e Result: Precipitation indicates solubility < 250 uM.[1]

Method B: Equilibrium Solubility (The "Gold Standard")

Required for regulatory filing and process chemistry.

Saturation: Add 3-tert-Butyloxy-1-propanol dropwise to 5 mL of solvent until a persistent
cloudiness (turbidity) or phase separation is observed. Add 10% excess.

o Equilibration: Agitate at 25°C + 0.1°C for 24-48 hours.

o Note: As a glycol ether, this compound may form micro-emulsions.[1] Centrifugation
(20,000 rpm for 10 min) is preferred over filtration to avoid filter adsorption.[1]

o Sampling: Carefully aspirate the supernatant (clear phase).[1]

¢ Quantification (GC-FID):

[¢]

Column: DB-Wax or equivalent polar column (to separate alcohol).[1]

o

Carrier: Helium @ 1 mL/min.

o

Temp Program: 50°C (2 min) - 10°C/min - 220°C.

o

Internal Standard: 1-Butanol or Decane.[1]

Part 4: Applications & Implications[1][5][6]
Flow Chemistry Solvent

The high solubility of 3-tert-Butyloxy-1-propanol in both aqueous and organic streams makes
it an ideal homogenizing solvent for flow reactors.[1] It allows biphasic reagents (e.g., an
aqueous oxidant and an organic substrate) to mix into a single phase, increasing reaction
kinetics.[1]

Extraction & Purification

Because of its amphiphilic nature, it can be used to extract polar impurities from non-polar
product streams (or vice versa) by tuning the water/ether ratio.[1]
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e Protocol: In a water/heptane system, 3-tert-Butyloxy-1-propanol will partition primarily into
the phase matching its instantaneous hydrogen-bonding environment, often acting as a co-
solvent that breaks emulsions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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